molecular formula C14H9BrN2O2 B176022 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-42-6

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B176022
CAS No.: 133427-42-6
M. Wt: 317.14 g/mol
InChI Key: SXHVLMWQNVEPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a valuable chemical building block for medicinal chemistry and drug discovery research. It is built around the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities . This scaffold is present in several marketed drugs and numerous investigational compounds, underscoring its therapeutic significance . For researchers investigating the Neuropeptide S (NPS) receptor system, this compound offers a key structural motif. Imidazopyridine-based molecules have been extensively characterized as potent NPS receptor antagonists . The NPS system is a compelling target for neurological disorders, and antagonists have demonstrated efficacy in preclinical models for anxiety, addiction, and sleep disorders, providing a strong rationale for its use in related neuropharmacological studies . Beyond neuroscience, the imidazo[1,2-a]pyridine core shows promise in oncology research. Structural analogs have exhibited significant antiproliferative activity in cell-based assays, such as against human neuroblastoma cells, suggesting potential applications in developing new anticancer agents . The specific substitution pattern on this compound makes it a versatile intermediate for synthesizing novel derivatives for high-throughput screening and structure-activity relationship (SAR) exploration in these and other therapeutic areas .

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVLMWQNVEPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649967
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-42-6
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyridine with 4-Bromoacetophenone

The foundational step involves forming the imidazo[1,2-a]pyridine skeleton through a Groebke-Blackburn-Bienaymé reaction. A optimized protocol uses:

  • Reactants : 2-Aminopyridine (1.2 eq), 4-bromoacetophenone (1.0 eq)

  • Catalyst : 20 mol% 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Conditions : Ultrasonic irradiation (40 kHz, 35°C), 2.5 hours

  • Yield : 82% after base treatment with K₂CO₃ (4.0 eq)

Mechanistic Insight :
The ionic liquid facilitates proton transfer, accelerating the formation of the imine intermediate. Ultrasound enhances mass transfer, reducing side products like N-alkylated byproducts.

Carboxylic Acid Functionalization Strategies

Ester Hydrolysis of 8-Carboxylate Precursors

Industrial-scale synthesis frequently employs ester-to-acid conversion due to operational simplicity:

ParameterLaboratory ScaleIndustrial Process
Starting MaterialEthyl 8-carboxylateIsopropyl 8-carboxylate
Base2M NaOH (4 eq)6M KOH (continuous flow)
Temperature80°C, 4 hours120°C, 20 min (plug-flow reactor)
Yield78%92%

Critical Considerations :

  • Isopropyl esters improve solubility in aqueous base, minimizing emulsion formation

  • Continuous flow systems enhance heat management for exothermic hydrolysis

Oxidation of 8-Carbohydrazide Intermediates

Although less common, carbohydrazide oxidation provides an alternative pathway:

  • Oxidizing Agent : KMnO₄ (3 eq) in H₂SO₄ (0.5M)

  • Conditions : Reflux (90°C), 8 hours

  • Yield : 68% (with 22% over-oxidation to CO₂)

Limitations :

  • Requires strict stoichiometric control to prevent decarboxylation

  • Generates MnO₂ sludge, complicating purification

Regioselective Bromophenyl Substitution

Direct C-H Bromination vs. Pre-functionalized Coupling

Comparative analysis of two dominant approaches:

MethodBromination at C2Suzuki-Miyaura Coupling
ReagentsI₂/TBHP (3 eq)4-Bromophenylboronic acid (1.1 eq)
CatalystNonePd(PPh₃)₄ (5 mol%)
Temperature45°C (ultrasound)90°C (microwave)
Regioselectivity>98:2 (C2 vs C3)100% (theoretical)
ScalabilityLimited by I₂ handlingAmenable to kilo-lab production

Trade-offs :

  • Direct bromination avoids palladium costs but requires iodine recycling systems

  • Cross-coupling ensures positional fidelity but demands oxygen-free conditions

Industrial Production Optimization

Continuous Flow Synthesis

Modern facilities integrate multistep synthesis in flow reactors:

  • Stage 1 : Imidazo core formation (residence time 15 min, 80°C)

  • Stage 2 : Bromophenyl coupling (Pd-scavenging column, 5 bar H₂)

  • Stage 3 : Ester hydrolysis (pH-controlled neutralization)

Economic Metrics :

  • 34% reduction in solvent consumption vs batch processing

  • 89% overall yield at 500 kg/month capacity

Analytical Characterization

Spectroscopic Validation

Critical benchmarks for quality control:

TechniqueKey SignaturesReference Standard
¹H NMR (400 MHz)δ 8.20 (d, J=6.8 Hz, H5), 7.90 (d, J=8.5 Hz, BrPh)MFCD09864798
IR (ATR)1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)Pharmacopeia Grade
HPLC-UVtR=8.2 min (C18, 0.1% TFA/MeCN)>99.5% purity

Impurity Profiling :

  • Main byproduct: 8-Carboxamide derivative (<0.3%) from incomplete hydrolysis

  • Residual palladium: <2 ppm (ICP-MS)

Chemical Reactions Analysis

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, material science, and biochemistry, supported by detailed data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibitory activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its effectiveness against a range of bacterial strains has been documented, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Another promising application is in enzyme inhibition. The compound has been shown to inhibit specific kinases involved in cancer progression, making it a potential lead for targeted cancer therapies.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:

Studies indicate that integrating this compound into organic semiconductor materials enhances charge mobility and device performance.

Proteomics Research

The compound is utilized in proteomics as a reagent for labeling proteins. Its ability to selectively bind to amino acid residues allows researchers to track protein interactions and modifications.

Case Study:

In a study focused on protein-protein interactions, researchers employed this compound to label specific proteins in cell lysates, facilitating the identification of interaction networks critical for cellular function.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

The structural and functional properties of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and functional group positions. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions
Compound Name CAS Number Substituents Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 903129-78-2 Br, COOH 6, 8 C₈H₅BrN₂O₂ 241.04 Bromine at position 6 instead of phenyl at 2; smaller molecular weight
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 1026201-45-5 Br, COOH 8, 2 C₈H₅BrN₂O₂ 241.04 Bromine and carboxylic acid swapped positions; isomer of the above
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Br, Cl, COOH 8, 6, 2 C₈H₄BrClN₂O₂ 275.49 Dual halogenation (Br and Cl) enhances electrophilicity

Key Observations :

  • Halogen position significantly impacts molecular interactions. For instance, bromine at position 6 (as in 903129-78-2) may hinder steric interactions compared to the bulkier 4-bromophenyl group in the target compound .
  • Dual halogenation (e.g., Br and Cl in 8-bromo-6-chloro derivatives) could enhance binding affinity in kinase inhibitors but may reduce solubility .
Analogues with Aromatic and Aliphatic Substituents
Compound Name CAS Number Substituents Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-p-Tolyl-imidazo[1,2-a]pyridine-8-carboxylic acid 133427-26-6 p-Tolyl (CH₃-C₆H₄), COOH 2, 8 C₁₅H₁₂N₂O₂ 252.27 Methylphenyl group increases lipophilicity but reduces electronegativity
2-(Trifluoromethyl)-5H-imidazo[1,2-a]pyridine-8-carboxylic acid - CF₃, COOH 2, 8 C₉H₇F₃N₂O₂ 244.16 Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid - I, COOH 6, 8 C₈H₅IN₂O₂ 288.04 Iodine’s larger atomic radius may improve halogen bonding in target binding

Key Observations :

  • The 4-bromophenyl group in the target compound provides a balance between steric bulk and electronic effects, making it versatile for Suzuki-Miyaura cross-coupling reactions .
  • Trifluoromethyl -substituted analogs (e.g., C₉H₇F₃N₂O₂) are prized in drug design for their resistance to oxidative metabolism but may complicate synthetic routes .
Carboxylic Acid Derivatives and Salts
Compound Name CAS Number Substituents Position Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride 145335-90-6 COOH, HCl 8 C₈H₆N₂O₂·HCl 200.61 Hydrochloride salt improves solubility for in vitro assays
Methyl imidazo[1,2-a]pyridine-8-carboxylate 133427-07-3 COOCH₃ 8 C₉H₈N₂O₂ 176.17 Methyl ester acts as a prodrug, hydrolyzing to the active carboxylic acid

Key Observations :

  • The hydrochloride salt (145335-90-6) is preferred in pharmacological studies due to enhanced aqueous solubility, whereas the free acid (target compound) is more suitable for organic synthesis .
  • Methyl ester derivatives (e.g., 133427-07-3) are intermediates in prodrug strategies, enabling better membrane permeability .

Biological Activity

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

  • Chemical Formula : C₁₄H₉BrN₂O₂
  • CAS Number : 133427-42-6
  • Molecular Weight : 303.14 g/mol
  • Melting Point : 235-238 °C

Biological Activities

The compound exhibits a wide range of biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, possess potent anticancer properties. Studies have demonstrated:

  • Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle progression.
  • Case Study : In vitro studies on human leukemia cells showed an IC50 value of approximately 0.299 μM, indicating significant antiproliferative effects against cancer cell lines .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Antibacterial and Antifungal Effects : It exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
  • SAR Analysis : The presence of the bromophenyl group enhances its antibacterial potency compared to other derivatives lacking this substitution .

Neuroprotective Effects

Studies have suggested that imidazo[1,2-a]pyridine derivatives may also have neuroprotective effects:

  • Anticonvulsant Activity : These compounds have been evaluated for their potential in treating epilepsy and other neurological disorders. The structural modifications significantly influence their anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

  • Key Functional Groups : The imidazo ring and carboxylic acid moiety are crucial for its biological activity.
  • Bromine Substitution : The presence of the bromine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityIC50 = 0.299 μM in leukemia cells; induces apoptosis ,
Antimicrobial EffectsEffective against multiple bacterial strains; SAR shows enhanced activity ,
Neuroprotective EffectsPotential anticonvulsant properties; structure influences efficacy ,

Q & A

Q. Comparison Table :

MethodYield RangeScalabilityKey AdvantagesLimitations
Solid-phase synthesis60–80%ModerateHigh purity, parallel synthesisCostly reagents, scale-up
Catalyst-free MCR10–50%HighAtom economy, diversityByproduct formation, tuning

How can researchers optimize reaction conditions to address low yields in multi-component syntheses of imidazo[1,2-a]pyridine derivatives?

Advanced
Low yields in MCRs often stem from incomplete decarboxylation or competing pathways. Strategies include:

  • Solvent and temperature modulation : Replacing DMF with polar aprotic solvents (e.g., acetonitrile) and increasing reaction temperatures (100–120°C) to favor decarboxylation .
  • Stoichiometric adjustments : Optimizing molar ratios of boronic acids to imidazo[1,2-a]pyridine precursors (e.g., 1.5:1) to reduce side reactions .
  • Post-reaction purification : Using column chromatography or recrystallization to isolate the desired product from adducts like 3ab or 3ac .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic
Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm regiochemistry and substituent positions. For example, the 4-bromophenyl group shows distinct aromatic proton shifts at δ 7.5–8.0 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) and detects isotopic patterns for bromine .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and imidazole ring vibrations .

How can structural modifications resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Advanced
Discrepancies in bioactivity often arise from off-target interactions or assay variability. Methodological approaches include:

  • SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂ at the 7-position) to enhance binding specificity to kinases or GPCRs .
  • Crystallography : Co-crystallizing derivatives with target proteins (e.g., CDK inhibitors) to map binding interactions and guide rational design .
  • In silico docking : Using tools like AutoDock to predict binding affinities before synthesis, reducing experimental redundancy .

What challenges arise in interpreting melting point and purity data for imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?

Q. Advanced

  • Polymorphism : Variations in crystal packing (e.g., diethyl ester derivatives) can lead to melting point ranges (e.g., 223–225°C vs. 243–245°C) despite identical structures .
  • Purity assays : HPLC with UV detection (λ = 254 nm) is preferred over TLC for quantifying trace impurities (<2%) that affect biological reproducibility .

Which halogenation strategies are effective for functionalizing the imidazo[1,2-a]pyridine core at the 3-position?

Q. Advanced

  • Electrophilic halogenation : Using NBS (N-bromosuccinimide) in DMF selectively brominates the 3-position, critical for further cross-coupling (e.g., Suzuki reactions) .
  • Microwave-assisted synthesis : Reduces reaction times (30 min vs. 12 h) and improves regioselectivity for chlorination or iodination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.